

Technical Support Center: Troubleshooting Delamination in FRP Honeycomb Composites

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Compound of Interest

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing delamination in Fiber-Reinforced Polymer (FRP) honeycomb composites.

Section 1: Frequently Asked Questions (FAQs) about Delamination

This section addresses common questions regarding delamination in FRP honeycomb composites.

Q1: What is delamination in FRP honeycomb composites?

A1: Delamination is the separation of the FRP facesheet from the honeycomb core or the separation of individual layers within the FRP laminate itself. This separation can significantly compromise the mechanical strength and structural integrity of the composite.

Q2: What are the primary causes of delamination?

A2: Delamination can stem from several factors, categorized as follows:

- Manufacturing Defects:
 - Improper curing of the adhesive or resin.

- Contamination of the bonding surfaces.
- Inadequate bonding pressure during manufacturing.
- Wrinkles or voids in the adhesive layer.
- In-Service Factors:
 - Impact Damage: Low-velocity impacts can cause subsurface delamination that may not be visible on the surface.[\[1\]](#)
 - Environmental Degradation: Exposure to moisture and elevated temperatures can weaken the adhesive bond.
 - Fatigue: Repeated loading cycles can lead to the initiation and propagation of delamination.

Q3: How can I detect delamination in my composite samples?

A3: Several non-destructive testing (NDT) methods are available to detect delamination. The choice of method depends on factors like the material, the suspected size and depth of the delamination, and the required resolution. Common methods include:

- Visual Inspection
- Tap Testing
- Ultrasonic Testing (UT)
- Infrared Thermography (IRT)
- Shearography

Q4: Can a delaminated composite be repaired?

A4: Yes, in many cases, delamination can be repaired to restore a significant portion of the composite's original strength. The appropriate repair method depends on the size, location, and severity of the delamination.

Section 2: Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and addressing delamination.

Initial Assessment and Diagnosis

A logical workflow for troubleshooting delamination is crucial for effective resolution.

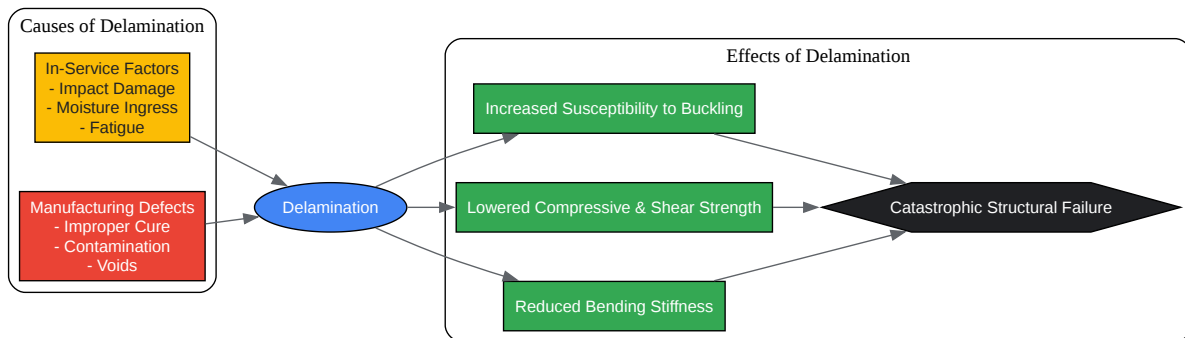


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Caption: Troubleshooting workflow for delamination in FRP honeycomb composites.

Causes and Effects of Delamination

Understanding the relationship between the causes and effects of delamination is key to prevention and mitigation.



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Caption: Relationship between causes and effects of delamination.

Section 3: Quantitative Data on Delamination and Repair

This section provides quantitative data to aid in decision-making for testing and repair procedures.

Comparison of NDT Methods for Delamination Detection

NDT Method	Detectable Defect Size	Depth Penetration	Speed	Cost	Key Advantages	Limitations
Ultrasonic Testing (UT)	Small (mm range)	Good	Moderate	Moderate	High resolution, can detect deep flaws.	Requires a couplant, can be slow for large areas.
Infrared Thermography (IRT)	Medium to Large	Limited to near-surface	Fast	Moderate	Rapid, non-contact, good for large area screening.	Less sensitive to deep or tightly closed delaminations.
Shearography	Small to Large	Good	Fast	High	Sensitive to disbands and delaminations, non-contact.	Can be sensitive to environmental vibrations.

Mechanical Properties of Repaired Honeycomb Composites

The effectiveness of a repair is often measured by the percentage of the original strength that is recovered.

Impact Energy	Compressive Strength Recovery (Scarf Patch Repair)	Reference
5 J	71.90%	[1]
15 J	65.89%	[1]
25 J	67.10%	[1]

Epoxy Resin Cure Schedules for Repair

The curing time for epoxy resins is highly dependent on the hardener used and the ambient temperature.

Hardener Type	Temperature (°F)	Gel Time (minutes)	Full Cure
Fast	70	22	~7 days
Medium	70	44	~7 days
Slow	70	89	~7 days

Note: This is a general guideline. Always refer to the manufacturer's datasheet for specific cure schedules.

Section 4: Experimental Protocols

This section provides detailed methodologies for key non-destructive testing techniques.

Protocol for Ultrasonic Testing (Pulse-Echo)

Objective: To detect and characterize subsurface delamination in FRP honeycomb composites.

Materials and Equipment:

- Ultrasonic flaw detector
- Transducer (typically 1-10 MHz)

- Couplant (e.g., water, gel)
- Calibration standards
- Data acquisition system

Procedure:

- Calibration: Calibrate the ultrasonic system using a reference standard with known defects to set the appropriate gain and time-of-flight settings.
- Surface Preparation: Ensure the surface of the composite is clean and free of debris.
- Couplant Application: Apply a thin, uniform layer of couplant to the area to be inspected.
- Scanning:
 - Place the transducer on the surface of the composite.
 - Move the transducer in a systematic pattern (e.g., raster scan) across the inspection area.
 - Maintain consistent pressure and orientation of the transducer.
- Data Acquisition: The ultrasonic flaw detector will display A-scans (amplitude vs. time). A strong reflection occurring between the front and back wall echoes indicates a potential delamination. C-scan imaging can be used to create a 2D map of the delamination.
- Data Interpretation: Analyze the A-scan and C-scan data to determine the size, shape, and depth of the delamination.

Protocol for Infrared Thermography (Pulsed)

Objective: To rapidly screen for near-surface delamination over large areas.

Materials and Equipment:

- Infrared camera
- Heat source (e.g., flash lamps)

- Control and data acquisition software

Procedure:

- Setup: Position the heat source and infrared camera to provide uniform heating and a clear field of view of the inspection area.
- Baseline Imaging: Capture a thermal image of the sample at ambient temperature.
- Heating: Apply a short, uniform pulse of heat to the surface of the composite.
- Thermal Imaging: Immediately after the heat pulse, record a sequence of thermal images as the surface cools.
- Data Analysis:
 - Areas with delamination will trap heat and appear as "hot spots" in the thermal images for a longer duration compared to well-bonded areas.
 - Analyze the cooling rate of different areas to identify and characterize delaminations.

Protocol for Shearography

Objective: To detect subsurface disbonds and delaminations by measuring surface strain anomalies.

Materials and Equipment:

- Laser source
- Shearing camera (interferometer)
- Stressing mechanism (e.g., thermal, vacuum, or vibration)
- Image processing software

Procedure:

- Setup: Illuminate the test area with the laser. The shearing camera captures a reference image of the speckle pattern on the surface.
- Stressing: Apply a small, controlled stress to the composite. This can be a slight change in temperature, a partial vacuum, or gentle vibration.
- Image Acquisition: The camera captures a second image of the deformed surface.
- Image Processing: The software subtracts the first image from the second, creating a shearogram.
- Interpretation:
 - Areas with uniform surface deformation will appear as smooth fringes or no fringes.
 - Subsurface defects like delaminations will cause localized surface deformations, which appear as distinct fringe patterns (e.g., "bull's-eyes" or "butterflies") on the shearogram, indicating the location and approximate size of the defect.

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References

- 1. On Impact Damage and Repair of Composite Honeycomb Sandwich Structures - PMC [pmc.ncbi.nlm.nih.gov]
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